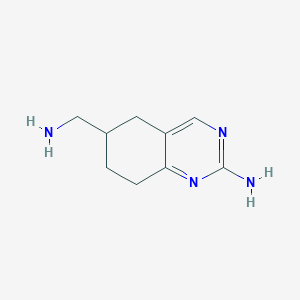![molecular formula C19H28O5 B8493641 4-[[6-[(3-Ethyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid CAS No. 841268-19-7](/img/structure/B8493641.png)
4-[[6-[(3-Ethyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid
Descripción general
Descripción
4-[[6-[(3-Ethyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core with a complex side chain that includes an oxetane ring, making it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[6-[(3-Ethyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxetane Ring: The oxetane ring is synthesized through a cyclization reaction involving an appropriate diol and an epoxide.
Attachment of the Hexyl Chain: The hexyl chain is introduced via an etherification reaction, where the oxetane-containing intermediate reacts with a hexyl halide under basic conditions.
Formation of the Benzoic Acid Core: The final step involves the esterification of the benzoic acid derivative with the oxetane-hexyl intermediate, typically using a strong acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-[[6-[(3-Ethyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve strong acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a wide variety of derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
4-[[6-[(3-Ethyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or diagnostic tools.
Medicine: Research into its pharmacological properties could uncover new therapeutic applications, particularly in the treatment of diseases where its structural features are advantageous.
Industry: The compound’s properties make it useful in the development of advanced materials, such as coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism of action of 4-[[6-[(3-Ethyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring and benzoic acid core can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[[6-[(3-Methyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid
- 4-[[6-[(3-Propyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid
- 4-[[6-[(3-Butyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid
Uniqueness
4-[[6-[(3-Ethyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid is unique due to the presence of the ethyl-substituted oxetane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall performance in various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
841268-19-7 |
|---|---|
Fórmula molecular |
C19H28O5 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
4-[6-[(3-ethyloxetan-3-yl)methoxy]hexoxy]benzoic acid |
InChI |
InChI=1S/C19H28O5/c1-2-19(14-23-15-19)13-22-11-5-3-4-6-12-24-17-9-7-16(8-10-17)18(20)21/h7-10H,2-6,11-15H2,1H3,(H,20,21) |
Clave InChI |
CTTPWOVDUKGWSY-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC1)COCCCCCCOC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-[(methylsulfinyl)methyl]pyridine](/img/structure/B8493597.png)











